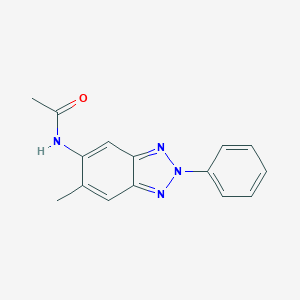
2,2-diphenyl-N-(pyridin-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-diphenyl-N-(pyridin-2-yl)propanamide, also known as DPP, is a chemical compound that has gained attention in recent years due to its potential therapeutic applications in various fields of science. DPP is a white crystalline powder that is soluble in organic solvents and has a melting point of 157-161°C.
Mécanisme D'action
The mechanism of action of 2,2-diphenyl-N-(pyridin-2-yl)propanamide is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism is through the inhibition of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and are often overexpressed in cancer cells. By inhibiting HDACs, 2,2-diphenyl-N-(pyridin-2-yl)propanamide may be able to induce apoptosis (cell death) in cancer cells. 2,2-diphenyl-N-(pyridin-2-yl)propanamide has also been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses.
Biochemical and Physiological Effects:
2,2-diphenyl-N-(pyridin-2-yl)propanamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and antioxidant properties, 2,2-diphenyl-N-(pyridin-2-yl)propanamide has been shown to regulate glucose metabolism and improve insulin sensitivity in animal models of diabetes. 2,2-diphenyl-N-(pyridin-2-yl)propanamide has also been shown to have neuroprotective effects and may be useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,2-diphenyl-N-(pyridin-2-yl)propanamide in lab experiments is that it is relatively easy to synthesize and has a high purity. Additionally, 2,2-diphenyl-N-(pyridin-2-yl)propanamide has been shown to have low toxicity in animal models, which makes it a safer alternative to other potential therapeutic agents. However, one limitation of using 2,2-diphenyl-N-(pyridin-2-yl)propanamide in lab experiments is that its mechanism of action is not fully understood, which could make it difficult to interpret results.
Orientations Futures
There are many potential future directions for research on 2,2-diphenyl-N-(pyridin-2-yl)propanamide. One area of interest is in the development of 2,2-diphenyl-N-(pyridin-2-yl)propanamide-based therapies for cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of 2,2-diphenyl-N-(pyridin-2-yl)propanamide and its effects on various biochemical pathways. Finally, studies are needed to determine the safety and efficacy of 2,2-diphenyl-N-(pyridin-2-yl)propanamide in human clinical trials.
Méthodes De Synthèse
The synthesis of 2,2-diphenyl-N-(pyridin-2-yl)propanamide involves a multistep process that starts with the reaction of pyridine-2-carboxylic acid with thionyl chloride to form pyridine-2-carbonyl chloride. The resulting compound is then reacted with 2,2-diphenylpropan-1-amine in the presence of a base to yield 2,2-diphenyl-N-(pyridin-2-yl)propanamide. The yield of 2,2-diphenyl-N-(pyridin-2-yl)propanamide is typically around 50-60%, and the purity can be improved through recrystallization.
Applications De Recherche Scientifique
2,2-diphenyl-N-(pyridin-2-yl)propanamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research is in the field of cancer treatment, where 2,2-diphenyl-N-(pyridin-2-yl)propanamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and ovarian cancer. 2,2-diphenyl-N-(pyridin-2-yl)propanamide has also been investigated for its potential use in treating Alzheimer's disease, as it has been shown to improve cognitive function in animal models. Additionally, 2,2-diphenyl-N-(pyridin-2-yl)propanamide has been studied for its anti-inflammatory and antioxidant properties, which could make it a useful therapeutic agent for a variety of conditions.
Propriétés
Nom du produit |
2,2-diphenyl-N-(pyridin-2-yl)propanamide |
|---|---|
Formule moléculaire |
C20H18N2O |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
2,2-diphenyl-N-pyridin-2-ylpropanamide |
InChI |
InChI=1S/C20H18N2O/c1-20(16-10-4-2-5-11-16,17-12-6-3-7-13-17)19(23)22-18-14-8-9-15-21-18/h2-15H,1H3,(H,21,22,23) |
Clé InChI |
PJTAYJOPEXSXNY-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)NC3=CC=CC=N3 |
SMILES canonique |
CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)NC3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]nicotinamide](/img/structure/B253107.png)
![N-{2-chloro-4-[(3-fluorobenzoyl)amino]phenyl}-2-furamide](/img/structure/B253108.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B253109.png)

![N-[4-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide](/img/structure/B253113.png)
![N-[2-(dimethylamino)ethyl]pyridine-2-carboxamide](/img/structure/B253117.png)

![3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-(4-morpholinylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B253119.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B253123.png)
![N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide](/img/structure/B253124.png)



